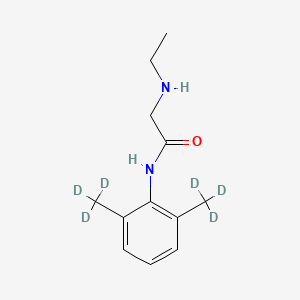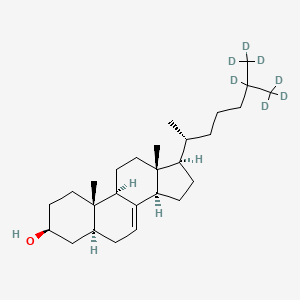
Lathosterol-d7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lathosterol-d7 is a deuterated derivative of lathosterol, a metabolite of cholesterolThis compound is used primarily as an internal standard in various analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography high-resolution mass spectrometry (LC-HRMS), for the quantification of sterols in biological samples .
Preparation Methods
Synthetic Routes and Reaction Conditions
Lathosterol-d7 is synthesized by the deuteration of lathosterol. The process involves the incorporation of deuterium atoms into the lathosterol molecule. This is typically achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions to ensure the selective incorporation of deuterium atoms at specific positions in the lathosterol molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and advanced purification techniques to obtain the compound in high purity. The final product is typically stored at low temperatures to maintain its stability and prevent degradation .
Chemical Reactions Analysis
Types of Reactions
Lathosterol-d7 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form 7-dehydrocholesterol, a precursor of cholesterol.
Reduction: The compound can be reduced to form different sterol intermediates.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: 7-dehydrocholesterol
Reduction: Various sterol intermediates
Substitution: Substituted sterol derivatives
Scientific Research Applications
Lathosterol-d7 has a wide range of applications in scientific research, including:
Chemistry: Used as an internal standard in analytical techniques for the quantification of sterols.
Biology: Helps in studying cholesterol metabolism and its related pathways.
Medicine: Used in clinical diagnostics to monitor cholesterol levels and detect metabolic disorders.
Industry: Employed in the development of pharmaceuticals and other sterol-based products .
Mechanism of Action
Lathosterol-d7 exerts its effects by acting as a stable isotope-labeled internal standard. It is used to accurately quantify the levels of lathosterol and other sterols in biological samples. The deuterium atoms in this compound provide a distinct mass difference, allowing for precise measurement using mass spectrometry. This helps in understanding cholesterol synthesis and metabolism, as well as identifying metabolic defects .
Comparison with Similar Compounds
Lathosterol-d7 is unique due to its deuterium labeling, which distinguishes it from other sterols. Similar compounds include:
Lathosterol: The non-deuterated form of lathosterol.
Desmosterol: Another cholesterol precursor with similar properties.
7-Dehydrocholesterol: A direct precursor of cholesterol.
Zymosterol: An intermediate in cholesterol biosynthesis .
This compound’s uniqueness lies in its use as an internal standard, providing accurate and reliable quantification in analytical studies.
Properties
Molecular Formula |
C27H46O |
|---|---|
Molecular Weight |
393.7 g/mol |
IUPAC Name |
(3S,5S,9R,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h10,18-21,23-25,28H,6-9,11-17H2,1-5H3/t19-,20+,21+,23-,24+,25+,26+,27-/m1/s1/i1D3,2D3,18D |
InChI Key |
IZVFFXVYBHFIHY-SOVNPUOYSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)C([2H])([2H])[2H] |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


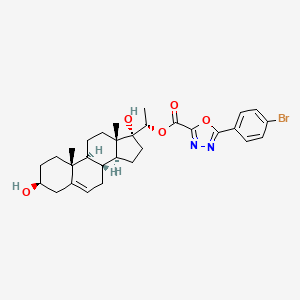

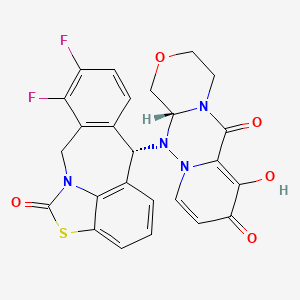
![1H-Pyrrole-3-methanamine,5-(2-fluorophenyl)-1-[[3-(3-methoxypropoxy)phenyl]sulfonyl]-N-methyl-d3](/img/structure/B12415256.png)
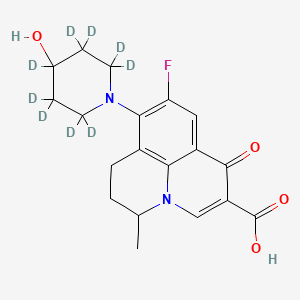

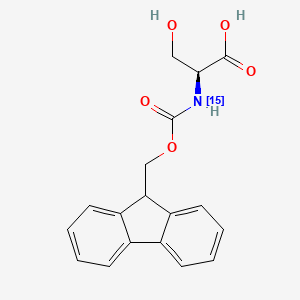
![(5S,7S)-1-methyl-7-[[2,2,6,6-tetradeuterio-4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol;hydrochloride](/img/structure/B12415288.png)
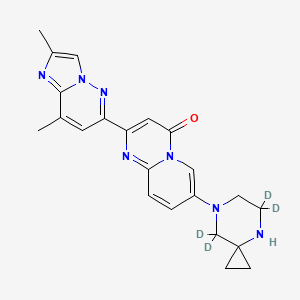
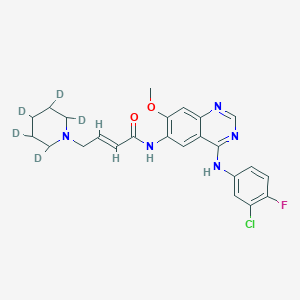
![1-(cyclopropanecarbonylamino)-N-[2-[1-[(2-fluorophenyl)methyl]piperidin-4-yl]ethyl]-9H-pyrido[3,4-b]indole-7-carboxamide](/img/structure/B12415308.png)
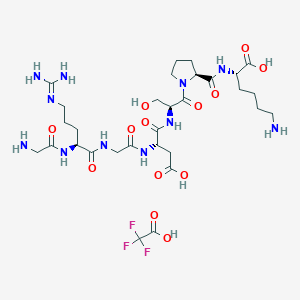
![N-[3-[[5-chloro-2-[4-[(2-morpholin-4-ylacetyl)amino]anilino]pyrimidin-4-yl]amino]phenyl]prop-2-enamide](/img/structure/B12415315.png)
